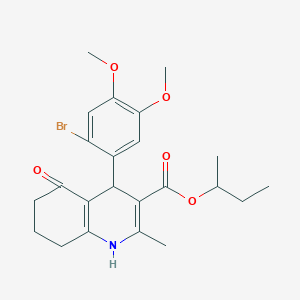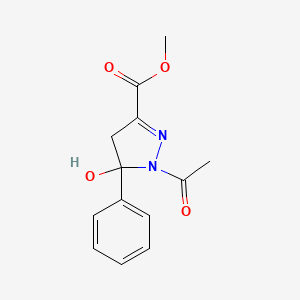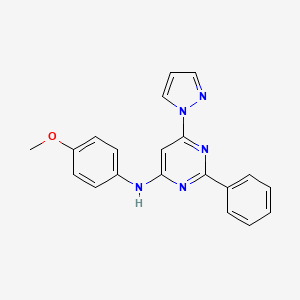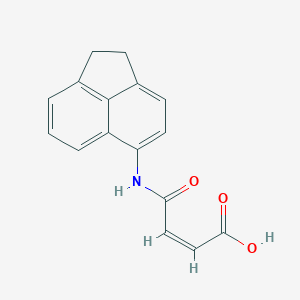
1-(2-CHLORO-4-NITROPHENYL)-4-(4-CHLOROBENZENESULFONYL)PIPERAZINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-CHLORO-4-NITROPHENYL)-4-(4-CHLOROBENZENESULFONYL)PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of both chloro and nitro functional groups attached to a phenyl ring, as well as a benzenesulfonyl group attached to a piperazine ring
準備方法
The synthesis of 1-(2-CHLORO-4-NITROPHENYL)-4-(4-CHLOROBENZENESULFONYL)PIPERAZINE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Nitration: The starting material, 2-chlorophenyl, undergoes nitration to introduce a nitro group at the 4-position, resulting in 2-chloro-4-nitrophenyl.
Sulfonylation: The intermediate 2-chloro-4-nitrophenyl is then reacted with benzenesulfonyl chloride in the presence of a base to form 2-chloro-4-nitrophenylbenzenesulfonate.
Piperazine Coupling: Finally, the sulfonate intermediate is coupled with piperazine under appropriate reaction conditions to yield the target compound, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
化学反応の分析
1-(2-CHLORO-4-NITROPHENYL)-4-(4-CHLOROBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2-CHLORO-4-NITROPHENYL)-4-(4-CHLOROBENZENESULFONYL)PIPERAZINE has several scientific research applications, including:
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with antimicrobial, anticancer, or anti-inflammatory properties.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic effects.
Material Science: The compound’s unique chemical properties may be explored for developing new materials with specific functionalities, such as sensors or catalysts.
作用機序
The mechanism of action of 1-(2-CHLORO-4-NITROPHENYL)-4-(4-CHLOROBENZENESULFONYL)PIPERAZINE involves its interaction with molecular targets, such as enzymes or receptors. The nitro and chloro groups, as well as the piperazine ring, play crucial roles in binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
1-(2-CHLORO-4-NITROPHENYL)-4-(4-CHLOROBENZENESULFONYL)PIPERAZINE can be compared with other piperazine derivatives, such as:
1-(2-Chlorophenyl)piperazine: Lacks the nitro and benzenesulfonyl groups, resulting in different chemical properties and applications.
1-(4-Nitrophenyl)piperazine:
1-(4-Chlorobenzenesulfonyl)piperazine: Contains the benzenesulfonyl group but lacks the nitro group, affecting its chemical behavior and applications.
The presence of both nitro and benzenesulfonyl groups in this compound makes it unique and potentially more versatile in various scientific research applications.
特性
IUPAC Name |
1-(2-chloro-4-nitrophenyl)-4-(4-chlorophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O4S/c17-12-1-4-14(5-2-12)26(24,25)20-9-7-19(8-10-20)16-6-3-13(21(22)23)11-15(16)18/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKWCSGGAWMBQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[3-(benzyloxy)benzyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4941577.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethoxy-4-methyl-2-quinolinamine](/img/structure/B4941581.png)
![[4-[4-(4-Methylpiperidin-1-yl)butoxy]phenyl]methanol](/img/structure/B4941604.png)
![4-[4-(2-isoxazolidinylcarbonyl)phenoxy]-1-(3-methoxypropanoyl)piperidine](/img/structure/B4941609.png)
![11-(4-methylphenyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B4941625.png)




![2-ethyl-7-(2-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4941655.png)
![(5Z)-1-(4-ethoxyphenyl)-5-[(3-iodo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4941664.png)
![ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4941673.png)
![4-[[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B4941677.png)
![4-[(benzylthio)methyl]-N-(2-methoxybenzyl)benzamide](/img/structure/B4941685.png)
